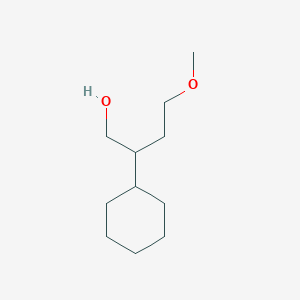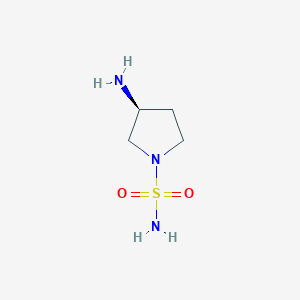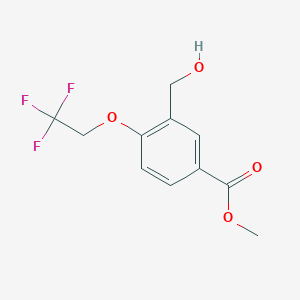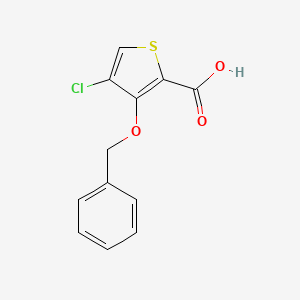
3-(Benzyloxy)-4-chlorothiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzyloxy)-4-chlorothiophene-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in organic synthesis and medicinal chemistry. The presence of a benzyloxy group and a carboxylic acid group on the thiophene ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 3-(Benzyloxy)-4-chlorothiophene-2-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
3-(Benzyloxy)-4-chlorothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzaldehyde, while reduction of the carboxylic acid group produces the corresponding alcohol.
科学的研究の応用
3-(Benzyloxy)-4-chlorothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, such as conductive polymers and dyes.
作用機序
The mechanism of action of 3-(Benzyloxy)-4-chlorothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzyloxy and carboxylic acid groups can interact with various biological molecules, influencing the compound’s overall activity and selectivity.
類似化合物との比較
Similar Compounds
3-(Benzyloxy)-2-methylthiophene: Similar structure but with a methyl group instead of a carboxylic acid group.
4-Chlorothiophene-2-carboxylic acid: Lacks the benzyloxy group.
3-(Benzyloxy)thiophene: Lacks the chlorine and carboxylic acid groups.
Uniqueness
3-(Benzyloxy)-4-chlorothiophene-2-carboxylic acid is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and applications. The presence of both the benzyloxy and carboxylic acid groups provides versatility in synthetic chemistry, while the chlorine atom offers additional reactivity for substitution reactions.
特性
分子式 |
C12H9ClO3S |
|---|---|
分子量 |
268.72 g/mol |
IUPAC名 |
4-chloro-3-phenylmethoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H9ClO3S/c13-9-7-17-11(12(14)15)10(9)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) |
InChIキー |
UATDFSJRTYMOMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(SC=C2Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol;hydrochloride](/img/structure/B12075079.png)


![5'-Bromo-4,4-difluoro-6'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B12075094.png)
![4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl-](/img/structure/B12075099.png)
![5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone;hydrochloride](/img/structure/B12075114.png)
![D-arabino-Hex-5-enitol,2,6-anhydro-5-deoxy-1,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B12075118.png)

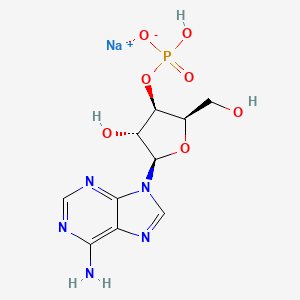
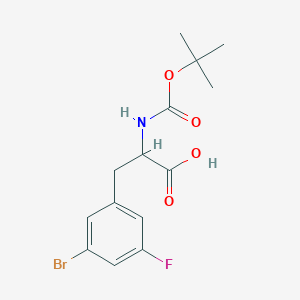
![[[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12075146.png)
